2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine
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Overview
Description
2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine typically involves the condensation of 5-methoxypyridine-2-carbaldehyde with 4,5-dimethyl-1H-pyrazol-3-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The pyrazole ring can be reduced to a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-(5-hydroxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine, while reduction of the pyrazole ring may produce 2-(5-methoxypyridin-2-yl)-4,5-dimethyl-1,2-dihydropyrazol-3-amine.
Scientific Research Applications
2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
5-Methylpyridin-2-yl derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
2-(5-Methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-(5-methoxypyridin-2-yl)-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-7-8(2)14-15(11(7)12)10-5-4-9(16-3)6-13-10/h4-6H,12H2,1-3H3 |
InChI Key |
BRVBWSODPSWCBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)OC)N |
Origin of Product |
United States |
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